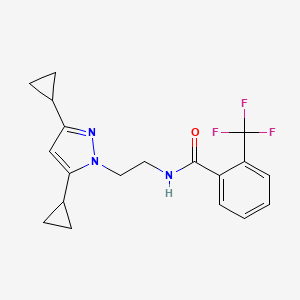![molecular formula C13H13FN2O B2382829 1-[1-(4-fluorobenzyl)-2-méthyl-1H-imidazol-4-yl]-1-éthanone CAS No. 860785-14-4](/img/structure/B2382829.png)
1-[1-(4-fluorobenzyl)-2-méthyl-1H-imidazol-4-yl]-1-éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a 4-fluorobenzyl group and a methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Applications De Recherche Scientifique
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone has several scientific research applications, including:
Méthodes De Préparation
The synthesis of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the fluorobenzyl group can enhance the compound’s binding affinity and selectivity for certain receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be compared with other similar compounds, such as:
AB-FUBINACA: An indazole-type synthetic cannabinoid containing a 4-fluorobenzyl substituent.
ADB-FUBICA: Another synthetic cannabinoid with a similar structure, used in studies on psychoactive substances.
4-Fluorobenzyl bromide: A precursor in the synthesis of various fluorobenzyl derivatives, including pharmaceuticals and agrochemicals.
The uniqueness of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9(17)13-8-16(10(2)15-13)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWHFIZXSIPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)



![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)


![N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2382766.png)

![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)
